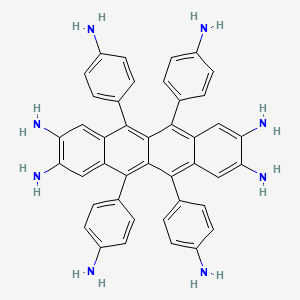
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine is a complex organic compound characterized by its unique structure, which includes multiple aminophenyl groups attached to a tetracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine typically involves multi-step organic reactionsThis process results in the formation of sterically congested (arylethynyl)tetracenes after reductive aromatization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert quinone derivatives back to the original compound or other reduced forms.
Substitution: Amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced forms of the compound, and substituted derivatives with different functional groups attached to the aminophenyl rings.
Aplicaciones Científicas De Investigación
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mecanismo De Acción
The mechanism of action of 5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine involves its interaction with molecular targets through its aminophenyl groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in organic electronics, the compound’s conjugated system facilitates charge transport, while in medicinal chemistry, it can bind to specific proteins or enzymes, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3,6,8-Tetrakis(4-aminophenyl)pyrene: Similar structure with pyrene core instead of tetracene.
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine: Contains a porphine core with aminophenyl groups.
2,5,8,11-Tetrakis(4-carboxyphenyl)perylene: Perylene core with carboxyphenyl groups.
Uniqueness
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine is unique due to its tetracene core, which provides distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
Propiedades
Número CAS |
918164-29-1 |
|---|---|
Fórmula molecular |
C42H36N8 |
Peso molecular |
652.8 g/mol |
Nombre IUPAC |
5,6,11,12-tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine |
InChI |
InChI=1S/C42H36N8/c43-25-9-1-21(2-10-25)37-29-17-33(47)34(48)18-30(29)39(23-5-13-27(45)14-6-23)42-40(24-7-15-28(46)16-8-24)32-20-36(50)35(49)19-31(32)38(41(37)42)22-3-11-26(44)12-4-22/h1-20H,43-50H2 |
Clave InChI |
FOTLBLICDGDLCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)N)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)N)N)C8=CC=C(C=C8)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)





![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)


![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)

